molecular formula C13H15FO3 B1326017 Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate CAS No. 898758-99-1

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate

Cat. No. B1326017
CAS RN: 898758-99-1
M. Wt: 238.25 g/mol
InChI Key: XZFPUGAUCASSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate is an organic compound and a derivative of butyric acid. It is a colorless liquid with a melting point of -25°C and a boiling point of 107°C. It is insoluble in water and soluble in ethanol, acetone and ethyl acetate. It has a molecular formula of C10H12FO3 and a molecular weight of 201.2 g/mol. Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate has a wide range of applications in various scientific and medical research fields.

Scientific Research Applications

BRAF V600E Inhibitors in Cancer Therapy

This compound has been identified as a fragment in the lead discovery for Type II BRAF V600E inhibitors . These inhibitors target the inactive DFG-out conformation of the kinase and are crucial in the treatment of various cancers, including melanoma. The compound’s 2-methyl-5-fluorophenyl group extends into the hydrophobic pocket of BRAF V600E, which is essential for the inhibitory activity.

Sodium Ion Channel Modulation

In the context of neurological research, derivatives of Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate may influence sodium ion channels . These channels are vital for the generation and propagation of electrical signals in the nervous system, and their modulation is key in treating conditions like epilepsy and pain.

Antimicrobial Agents

The structural motif present in Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate could be explored for the development of novel antimicrobial agents . Targeting enzymes like MurA, which is involved in peptidoglycan biosynthesis, is a promising approach to inhibit bacterial replication.

Pharmacophore Development

The compound serves as a pharmacophore model for developing new drugs . Its structure helps in identifying the binding interactions within the target site, which is fundamental in the rational design of new therapeutic agents.

Lead Optimization Studies

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate can be used in structure-activity relationship (SAR) studies . By modifying its structure, researchers can optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.

Molecular Docking Simulations

The compound’s structure can be utilized in molecular docking studies to predict how it or its derivatives bind to various biological targets . This is a crucial step in the preclinical development of new drugs.

Fragment-Based Drug Discovery

As a fragment, Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate is valuable in fragment-based drug discovery (FBDD) . FBDD is an approach that starts with small chemical fragments and builds them up into potent inhibitors through iterative rounds of design and testing.

Future Directions

: Image source: ACS Omega

properties

IUPAC Name

ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-3-17-13(16)7-6-12(15)11-8-10(14)5-4-9(11)2/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFPUGAUCASSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645845
Record name Ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate

CAS RN

898758-99-1
Record name Ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.